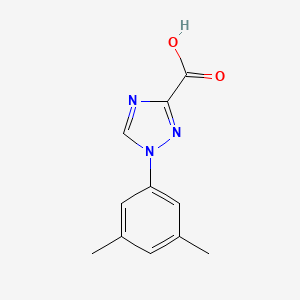![molecular formula C14H21NO B1528608 {1-[(2-Phenylethyl)amino]cyclopentyl}methanol CAS No. 1250923-28-4](/img/structure/B1528608.png)
{1-[(2-Phenylethyl)amino]cyclopentyl}methanol
説明
科学的研究の応用
Catalysis and Chemical Transformations
"{1-[(2-Phenylethyl)amino]cyclopentyl}methanol" and related compounds have been involved in catalytic processes and chemical transformations that showcase their potential in synthetic chemistry. For example, the use of methanol as a solvent or reactant in organometallic reactions demonstrates the broad applicability of methanol derivatives in facilitating complex chemical transformations. One study highlights the unprecedented rhodium-mediated trimerization of alkynes to form cyclobutadiene complexes, showcasing the role of methanol in promoting unique bond formations (Lamata et al., 1996). Another example is the enantioselective epoxidation of α,β-enones using a catalyst derived from (R)-1-phenylethylamine, indicating the utility of chiral methanol derivatives in asymmetric synthesis (Lu et al., 2008).
Photocatalysis and Material Science
In the field of material science and photocatalysis, derivatives of methanol have been employed to synthesize novel materials with specific properties. For instance, methanol serves as a critical solvent in the preparation of electroluminescent polymers, which are essential for developing advanced optoelectronic devices (Huang et al., 2004). This highlights the role of methanol and its derivatives in facilitating polymerization reactions that lead to materials with unique luminescent properties.
Analytical Chemistry and Separation Techniques
Methanol and its derivatives also play a significant role in analytical chemistry, particularly in separation techniques. A study demonstrates the use of a hybrid capillary electrophoresis device with electrochemical derivatization for analyzing methanol in the presence of ethanol, showcasing the importance of methanol-based compounds in developing new analytical methodologies (Santos et al., 2017).
Safety and Hazards
特性
IUPAC Name |
[1-(2-phenylethylamino)cyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-12-14(9-4-5-10-14)15-11-8-13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYNFQHRHRMPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1528525.png)
![2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B1528527.png)
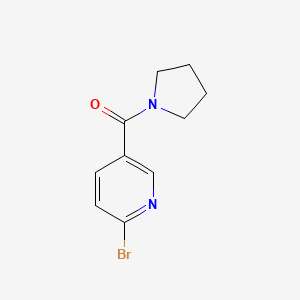

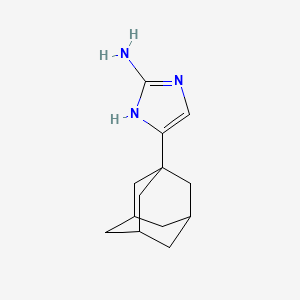
![[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1528532.png)

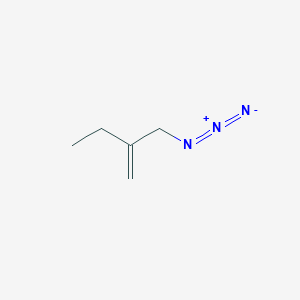
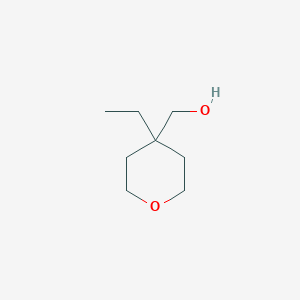
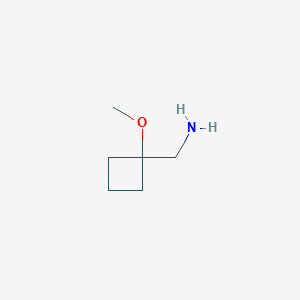
![5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1528539.png)
![5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528543.png)
